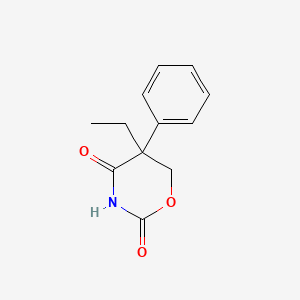
Dihydro-5-ethyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-ethyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound with a unique structure that combines elements of both oxazine and dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-5-ethyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl phenyl ketone with urea in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxazine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products:
Oxidation: Oxazine derivatives with additional oxygen functionalities.
Reduction: Saturated oxazine compounds.
Substitution: Phenyl-substituted oxazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, dihydro-5-ethyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Medically, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit activity against specific enzymes or receptors, making them useful in the treatment of diseases.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which dihydro-5-ethyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Dihydro-5-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione: Similar structure but with a methyl group instead of an ethyl group.
Dihydro-5-ethyl-5-(4-methylphenyl)-2H-1,3-oxazine-2,4(3H)-dione: Similar structure but with a methyl-substituted phenyl ring.
Uniqueness: Dihydro-5-ethyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is unique due to the presence of both ethyl and phenyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88636-87-7 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-12(9-6-4-3-5-7-9)8-16-11(15)13-10(12)14/h3-7H,2,8H2,1H3,(H,13,14,15) |
InChI Key |
XQJDCXKZNIXNJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















